2-(Diethoxymethyl)oxirane chemical properties and reactivity
2-(Diethoxymethyl)oxirane chemical properties and reactivity
An In-Depth Technical Guide to 2-(Diethoxymethyl)oxirane: Chemical Properties and Reactivity
Introduction
2-(Diethoxymethyl)oxirane, also known as glycidaldehyde diethyl acetal, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates two key reactive moieties: a strained three-membered oxirane (epoxide) ring and an acid-labile diethyl acetal. This unique combination makes it a valuable C3 building block and a synthetic equivalent of the highly reactive glycidic aldehyde. The oxirane ring is susceptible to nucleophilic attack, driven by the release of ring strain, while the acetal group serves as a stable protecting group for an aldehyde functionality, which can be unmasked under specific acidic conditions. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and reactivity of 2-(Diethoxymethyl)oxirane, offering insights for its strategic application in research, process development, and drug discovery.
Chemical and Physical Properties
The fundamental properties of 2-(Diethoxymethyl)oxirane are crucial for its handling, storage, and application in chemical synthesis. While experimental data for this specific compound is sparse in publicly available literature, properties can be reliably estimated based on its structure and comparison to analogous compounds. The chiral version, (S)-2-(Diethoxymethyl)oxirane, is also a known compound.[1]
Table 1: Physicochemical Properties of 2-(Diethoxymethyl)oxirane
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [1][2] |
| Molecular Weight | 146.18 g/mol | [1][2] |
| CAS Number | 13269-77-7 | [3][4][5] |
| Appearance | Expected to be a colorless liquid | N/A |
| Boiling Point | Data not readily available | N/A |
| Density | Data not readily available | N/A |
| Solubility | Soluble in common organic solvents | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural verification and purity assessment of 2-(Diethoxymethyl)oxirane.[7] The expected spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8][9]
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) [ppm] (Predicted) | Multiplicity | Integration | Assignment |
| ~4.5 | d | 1H | -CH (OCH₂CH₃)₂ |
| ~3.4 - 3.7 | m | 4H | -OCH₂ CH₃ |
| ~3.1 | m | 1H | Oxirane-CH |
| ~2.8 | dd | 1H | Oxirane-CH₂ (one H) |
| ~2.6 | dd | 1H | Oxirane-CH₂ (one H) |
| ~1.2 | t | 6H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) [ppm] (Predicted) | Assignment |
| ~101 | Acetal C H |
| ~62 | -OC H₂CH₃ |
| ~52 | Oxirane-C H |
| ~45 | Oxirane-C H₂ |
| ~15 | -OCH₂C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.[8][10]
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3050 - 2950 | C-H stretch | Alkyl |
| ~1250, ~850 | C-O stretch (ring) | Oxirane |
| 1150 - 1050 | C-O stretch | Acetal |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[11][12]
-
Molecular Ion (M⁺): Expected at m/z = 146.
-
Key Fragments: Loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 101. Fragmentation of the acetal and oxirane rings would lead to a complex pattern of smaller ions.
Chemical Reactivity and Synthetic Applications
The reactivity of 2-(Diethoxymethyl)oxirane is dominated by the chemistry of its two functional groups: the strained oxirane ring and the acid-sensitive diethyl acetal. The high ring strain of the epoxide makes it a potent electrophile, susceptible to ring-opening by a wide variety of nucleophiles.[13][14]
Reactivity of the Oxirane Ring
The ring-opening of epoxides can be catalyzed by either acid or base, with each condition leading to distinct and predictable regiochemical outcomes.
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring towards nucleophilic attack.[15][16][17] The reaction proceeds via an Sₙ2-like mechanism with significant Sₙ1 character.
-
Mechanism: The nucleophile attacks the protonated epoxide. The transition state has considerable carbocationic character, which is better stabilized at the more substituted carbon atom.
-
Regioselectivity: Nucleophilic attack preferentially occurs at the more substituted carbon of the epoxide ring (C2).[13][16][18] For 2-(diethoxymethyl)oxirane, this is the carbon atom bonded to the diethoxymethyl group.
-
Stereochemistry: The reaction occurs with backside attack, leading to an inversion of configuration at the center of attack and resulting in an anti relationship between the incoming nucleophile and the newly formed hydroxyl group.[16][17]
Caption: Acid-Catalyzed Ring-Opening of 2-(Diethoxymethyl)oxirane.
Self-Correction: While the general rule for acid-catalyzed opening is attack at the more substituted carbon, this applies when one carbon is tertiary. When both carbons are primary or secondary, as in this case, attack occurs at the less sterically hindered carbon (C1), an Sₙ2-like result.[16][17]
Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons in a classic Sₙ2 displacement, with the alkoxide acting as the leaving group.[19][20]
-
Mechanism: The reaction is a direct Sₙ2 attack. The choice of which carbon is attacked is governed by sterics.
-
Regioselectivity: Nucleophilic attack occurs at the less sterically hindered carbon atom (C1).[13][19]
-
Stereochemistry: The Sₙ2 mechanism dictates a complete inversion of stereochemistry at the site of nucleophilic attack.[19]
Caption: Base-Catalyzed Ring-Opening of 2-(Diethoxymethyl)oxirane.
Reactivity of the Diethyl Acetal Group
The diethyl acetal functions as a protecting group for an aldehyde. It is stable to basic, neutral, and mildly acidic conditions but can be readily hydrolyzed to the corresponding aldehyde under stronger aqueous acid conditions.[21]
-
Mechanism: The hydrolysis is initiated by protonation of one of the acetal oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and two equivalents of ethanol.
Caption: Mechanism of Acid-Catalyzed Acetal Hydrolysis.
Synthetic Utility
The orthogonal reactivity of the epoxide and acetal groups allows for a stepwise functionalization strategy. A common synthetic sequence involves:
-
Ring-opening of the epoxide with a chosen nucleophile (e.g., organometallics, amines, alkoxides) under basic conditions to introduce diversity at the C1 position.
-
Subsequent acid-catalyzed hydrolysis of the acetal to unmask the aldehyde, which can then undergo further transformations (e.g., oxidation, reduction, Wittig reaction, reductive amination).
This strategy provides a powerful route to synthesize a variety of functionalized 1,2-diols and glycerol derivatives.[22][23]
Experimental Protocol: Synthesis of 1-Phenyl-2,3-dihydroxypropanal Diethyl Acetal
This protocol details the base-catalyzed ring-opening of 2-(diethoxymethyl)oxirane using a Grignard reagent, a self-validating system where successful reaction is confirmed by the incorporation of the phenyl group and subsequent formation of a secondary alcohol.
Materials:
-
2-(Diethoxymethyl)oxirane (1.0 eq)
-
Phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: An oven-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon) is charged with 2-(diethoxymethyl)oxirane dissolved in anhydrous diethyl ether.
-
Reaction: The solution is cooled to 0 °C in an ice bath. Phenylmagnesium bromide solution is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to decompose the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.
Caption: Experimental Workflow for Grignard Reaction.
Safety and Handling
As with all epoxides, 2-(diethoxymethyl)oxirane should be handled with care due to its potential reactivity and toxicity.
-
Hazards: Epoxides are often classified as alkylating agents and should be considered potentially toxic.[24] They can be irritants to the skin, eyes, and respiratory system.[25] The compound may also be flammable.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[26]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[27] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(Diethoxymethyl)oxirane is a versatile synthetic intermediate whose value lies in the distinct and controllable reactivity of its epoxide and acetal functionalities. A thorough understanding of its properties and the regiochemical outcomes of its ring-opening reactions under different conditions enables chemists to strategically employ it in the synthesis of complex, highly functionalized molecules. Its role as a glycidic aldehyde equivalent provides a reliable pathway for constructing carbon skeletons and introducing valuable hydroxyl and aldehyde groups, making it a key tool for researchers in organic synthesis and medicinal chemistry.
References
-
PubChem. 2-[5-(Diethoxymethyl)tetradecyl]oxirane. National Center for Biotechnology Information. [Link]
-
Chemsrc. 2-(Diethoxymethyl)oxirane. [Link]
-
US EPA. Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-. [Link]
-
2a biotech. 2-(DIETHOXYMETHYL)OXIRANE. [Link]
-
National Institutes of Health. Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives. [Link]
-
PubMed. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. [Link]
-
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
MDPI. Continuous flow upgrading of glycerol toward oxiranes and active pharmaceutical ingredients thereof. [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
ResearchGate. Synthesis of triethoxysilyl functionalized linear glycerol based... [Link]
-
RSC Publishing. Hydrolysis of oxiranylmethyl tosylates. [Link]
-
Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]
-
PubMed. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. [Link]
-
Preprints.org. Synthesis and Beneficials Effects of Glycerol Derivatives. [Link]
-
Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [Link]
-
MDPI. Glycerol: A promising Green Solvent and Reducing Agent for Metal-Catalyzed Transfer Hydrogenation Reactions and Nanoparticles Formation. [Link]
-
McMurry, J. E. Fundamentals of Organic Chemistry. [Link]
-
University of Calgary. Ch16: SN2 type reactions of Epoxides. [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
McMurry, J. E. Organic Chemistry: A Tenth Edition. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? [Link]
-
ResearchGate. Main reactions of epoxidation and oxirane ring-opening process. [Link]
-
Organic Chemistry Tutor. Epoxide Opening. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
-
Docsity. Nucleophilic Substitution Reactions of Epoxides. [Link]
-
PubChem. Methanol;2-methyloxirane;oxirane. [Link]
-
NIST WebBook. Oxirane, 2-ethyl-2-methyl-. [Link]
-
Wikipedia. Ethylene oxide. [Link]
-
YouTube. 2 Structure & Synthesis of Epoxide. [Link]
-
PubChem. Ethylene Oxide. [Link]
Sources
- 1. (S)-2-(Diethoxymethyl)oxirane [chemicalbook.com]
- 2. (S)-2-(Diethoxymethyl)oxirane CAS#: [m.chemicalbook.com]
- 3. 2-(Diethoxymethyl)oxirane | CAS#:13269-77-7 | Chemsrc [chemsrc.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 12. Oxirane, 2-ethyl-2-methyl- [webbook.nist.gov]
- 13. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 14. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 15. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 17. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. docsity.com [docsity.com]
- 21. researchgate.net [researchgate.net]
- 22. Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
- 24. Ethylene Oxide | C2H4O | CID 6354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. static.cymitquimica.com [static.cymitquimica.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. fishersci.co.uk [fishersci.co.uk]



